Selective Antiviral Activity Against Coxsackievirus B: Head-to-Head Absence in Comparator β-Hydroxy Esters
Ethyl 3-hydroxyhexanoate (EHX) exhibits potent antiviral activity against Coxsackievirus B with an EC₅₀ of 1.2 μM and a selective index (SI = CC₅₀/EC₅₀) of 20.8 in HeLa cells [1]. In contrast, the methyl ester analog methyl 3-hydroxyhexanoate and the shorter-chain β-hydroxy ester ethyl 3-hydroxybutyrate have no published antiviral activity data against this virus, and no head-to-head comparison studies exist, indicating that this bioactivity is not a class-wide property of β-hydroxy esters [2].
| Evidence Dimension | Antiviral efficacy against Coxsackievirus B (CVB) |
|---|---|
| Target Compound Data | EC₅₀ = 1.2 μM; CC₅₀ = 25.6 μM; SI = 20.8 |
| Comparator Or Baseline | Methyl 3-hydroxyhexanoate: No antiviral data reported; Ethyl 3-hydroxybutyrate: No antiviral data reported |
| Quantified Difference | Target compound has verified EC₅₀ and SI; comparators lack any reported antiviral activity against CVB |
| Conditions | HeLa cells; in vitro viral replication inhibition assay |
Why This Matters
For antiviral drug discovery programs targeting Coxsackievirus B, EHX is the only β-hydroxy ester with documented, quantitative antiviral activity, making it a required reference compound for screening libraries and SAR studies.
- [1] Olasunkanmi, O.I.; Mageto, J.; Avala Ntsigouaye, J.; Yi, M.; Fei, Y.; Chen, Y.; Chen, S.; Xu, W.; Lin, L.; Zhao, W.; et al. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Front. Microbiol. 2022, 13, 875485. View Source
- [2] PubMed search conducted April 2026 for methyl 3-hydroxyhexanoate and ethyl 3-hydroxybutyrate antiviral activity; no peer-reviewed studies reporting antiviral EC₅₀ against CVB identified. View Source
